
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalen-1-amine is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
The synthesis of 4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalen-1-amine typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-4-nitrophenol with naphthalen-1-amine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .
Chemical Reactions Analysis
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by modifying protein functions .
Comparison with Similar Compounds
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalen-1-amine can be compared with similar compounds such as:
4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride:
(2-Chloro-4-nitrophenoxy)acetic acid: Another related compound with distinct chemical properties and uses.
14S-(2’-chloro-4’-nitrophenoxy)-8R/S,17-epoxy andrographolide: Known for its antiviral properties, this compound highlights the diversity of applications for chloronitrophenoxy derivatives.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83054-12-0 |
|---|---|
Molecular Formula |
C18H15ClN2O3 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C18H15ClN2O3/c1-20(2)16-8-10-17(14-6-4-3-5-13(14)16)24-18-9-7-12(21(22)23)11-15(18)19/h3-11H,1-2H3 |
InChI Key |
SQBUMHGDNOZMOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



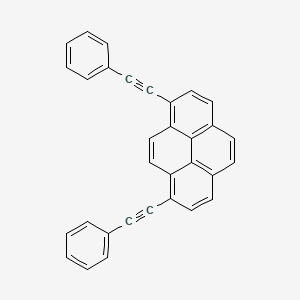
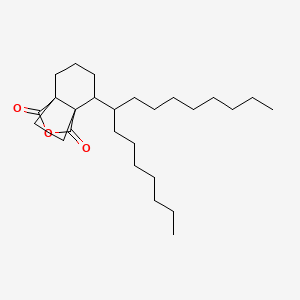
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
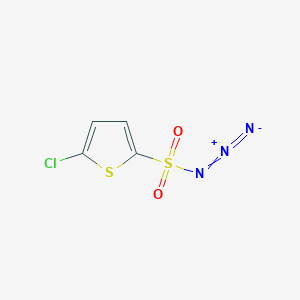

![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
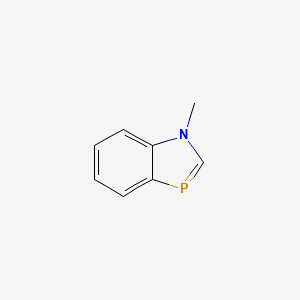
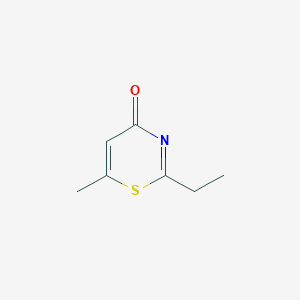
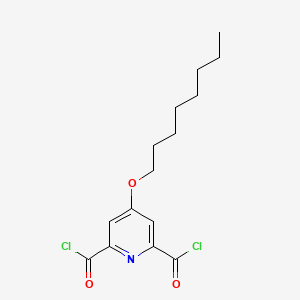
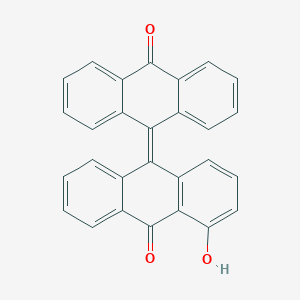
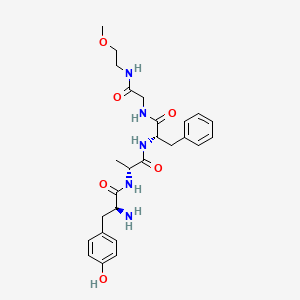
![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
